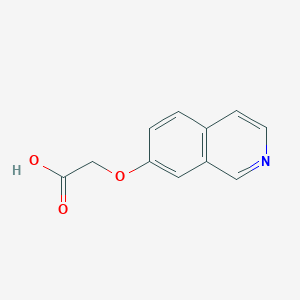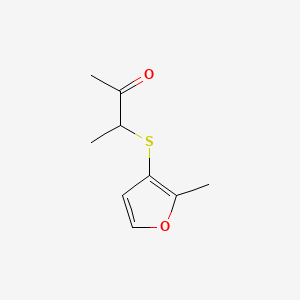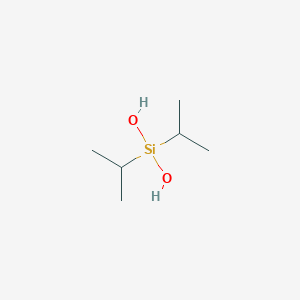
Ethyl picolinimidate
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of Ethyl picolinimidate includes a total of 21 bonds. There are 11 non-H bonds, 7 multiple bonds, 3 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ether (aliphatic), and 1 Pyridine .Physical And Chemical Properties Analysis
This compound has a molecular weight of 150.1778 g/mol . Its chemical formula is C8H10N2O . Unfortunately, additional physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Ethylene Biosynthesis Inhibition
Ethyl picolinimidate derivatives, particularly those related to pyrazinamide, have been identified as inhibitors of ethylene biosynthesis in plants. This inhibition is crucial for extending the shelf life of fruits and flowers by delaying their ripening and senescence processes. The derivatives suppress the activity of 1-aminocyclopropane-1-carboxylic acid oxidase (ACO), a key enzyme in ethylene formation, suggesting potential agricultural applications for controlling postharvest loss (Sun et al., 2017).
Enhancement of MALDI Signals in Peptides
In analytical chemistry, this compound has been used for picolinamidination of amino groups in peptides, significantly enhancing the matrix-assisted laser desorption/ionization (MALDI) signal. This enhancement facilitates improved protein identification by mass spectrometry, suggesting this compound's utility in proteomics and molecular biology research (Kim, Kim, & Kim, 2008).
Organic Synthesis and Material Science
This compound plays a role in the synthesis and characterization of organic and organometallic complexes, such as those used in cyclopalladated complexes and phosphorescent organic light-emitting diodes (PhOLEDs). These applications demonstrate its relevance in developing materials with specific electronic or photophysical properties, potentially useful for electronics and lighting technologies (Hiraki et al., 1979; Giridhar et al., 2013).
Biochemical Research
In biochemical studies, this compound has been utilized to modify amino groups at enzyme active sites, affecting their activity. For instance, its reaction with horse liver alcohol dehydrogenase significantly increased the enzyme's activity, providing insights into enzyme function and potential therapeutic applications (Plapp, 1970).
Antitumor Research
This compound derivatives in the form of mixed complexes with Pt(II) and Pd(II) have shown cytotoxicity levels comparable or superior to cisplatin against tumor cell lines. This finding suggests their potential as antitumor agents, highlighting this compound's role in developing new chemotherapy drugs (Giovagnini et al., 2005).
Wirkmechanismus
Target of Action
Ethyl picolinimidate is a chemical compound with the formula C8H10N2O It’s known that picolinamidination of amino groups in peptides was carried out using this compound . The N-terminal amino group as well as the epsilon-amino group of lysine were derivatized .
Mode of Action
It is known to be involved in the picolinamidination of amino groups in peptides . This suggests that this compound interacts with its targets (amino groups in peptides) and results in their derivatization .
Biochemical Pathways
Given its role in the derivatization of amino groups in peptides , it can be inferred that it may influence peptide-related biochemical pathways.
Result of Action
Given its role in the derivatization of amino groups in peptides , it can be inferred that it may influence the structure and function of these peptides.
Action Environment
It is recommended to store this compound sealed in dry conditions at 2-8°c , suggesting that temperature and humidity may affect its stability.
Biochemische Analyse
Biochemical Properties
Ethyl picolinimidate plays a significant role in biochemical reactions due to its ability to form covalent bonds with proteins and other biomolecules. It interacts with enzymes such as carboxylesterase and proteins involved in cellular signaling pathways. The nature of these interactions often involves the formation of stable complexes that can alter the activity of the target biomolecules. For instance, this compound can inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Cellular Effects
This compound has been shown to influence various cellular processes, including cell signaling, gene expression, and cellular metabolism. In particular, it can modulate cell signaling pathways by interacting with key signaling proteins, leading to altered cellular responses. Additionally, this compound can affect gene expression by binding to transcription factors or other regulatory proteins, thereby influencing the transcription of specific genes. These changes in gene expression can subsequently impact cellular metabolism, leading to alterations in metabolic flux and metabolite levels .
Molecular Mechanism
The molecular mechanism of action of this compound involves its ability to form covalent bonds with target biomolecules. This binding can result in enzyme inhibition or activation, depending on the specific target and the nature of the interaction. For example, this compound can inhibit the activity of carboxylesterase by binding to its active site, preventing substrate binding and subsequent catalytic activity. Additionally, this compound can influence gene expression by binding to transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term studies have shown that this compound can have lasting effects on cellular function, including sustained changes in gene expression and cellular metabolism. These long-term effects are often observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At low doses, this compound can modulate cellular processes without causing significant toxicity. At higher doses, it can induce toxic effects, including cellular damage and apoptosis. Threshold effects have been observed in studies, where a certain dosage level is required to elicit a measurable response. Additionally, high doses of this compound can lead to adverse effects, such as liver and kidney damage .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to amino acid metabolism and the citrate cycle. It interacts with enzymes and cofactors involved in these pathways, leading to changes in metabolic flux and metabolite levels. For example, this compound can inhibit the activity of carboxylesterase, an enzyme involved in the metabolism of fatty acids and other lipids. This inhibition can result in altered levels of metabolites and changes in overall metabolic activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can influence the localization and accumulation of this compound within different cellular compartments. For instance, this compound can bind to transport proteins that facilitate its movement across cellular membranes, allowing it to reach its target sites within the cell .
Subcellular Localization
The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This compound can localize to the nucleus, mitochondria, or other organelles, depending on the presence of specific targeting signals. This localization can influence its activity and function, as it allows this compound to interact with specific biomolecules within these compartments .
Eigenschaften
IUPAC Name |
ethyl pyridine-2-carboximidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c1-2-11-8(9)7-5-3-4-6-10-7/h3-6,9H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REFQUZRLOKSTFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=N)C1=CC=CC=N1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30483044 | |
| Record name | Ethyl picolinimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41050-95-7 | |
| Record name | Ethyl picolinimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30483044 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Ethyl pyridine-2-carboximidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl imidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B1601262.png)

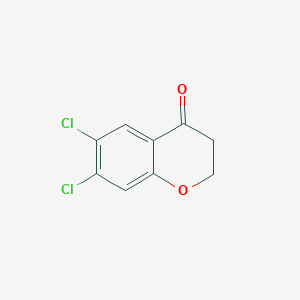
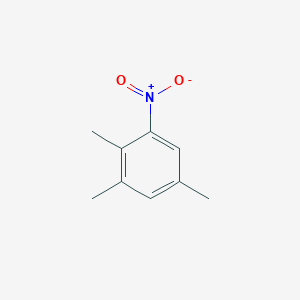
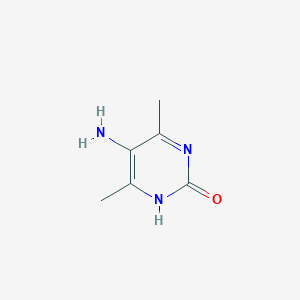
![Ethyl 3-oxa-bicyclo[3.1.0]hexane-6-carboxylate](/img/structure/B1601273.png)


